N1,N2-Di(pyridin-4-yl)oxalamide
Overview
Description
Mechanism of Action
Target of Action
N1,N2-Di(pyridin-4-yl)oxalamide is a complex compound that has been used in the synthesis of Cu(II) coordination polymers . The primary targets of this compound are therefore likely to be metal ions, particularly Cu(II), in these coordination polymers .
Mode of Action
The compound interacts with its targets through coordination bonding. In the presence of Cu(II) ions and other reactants, this compound can form a new complex . This interaction results in changes to the structure and properties of the resulting complex .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the formation of coordination polymers. These polymers can have various applications, including catalysis, gas storage, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Cu(II) ions is necessary for the formation of the coordination polymer . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s action and the properties of the resulting complex .
Preparation Methods
The synthesis of N1,N2-Di(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine. The process includes heating oxalic acid dihydrate in ethanol and benzene at reflux overnight, followed by the addition of 4-aminopyridine and further heating at reflux for six hours . This method ensures the formation of the desired compound with high purity.
Chemical Reactions Analysis
N1,N2-Di(pyridin-4-yl)oxalamide undergoes various chemical reactions, including coordination with metal complexes. For instance, it reacts with rhenium complexes in a mixture of tetrahydrofuran and toluene at 60°C for 48 hours . It also forms complexes with ruthenium in methanol and nitromethane solutions at room temperature . These reactions typically involve the formation of coordination compounds, which are useful in various applications.
Scientific Research Applications
N1,N2-Di(pyridin-4-yl)oxalamide is widely used in scientific research, particularly in the field of material science. It serves as a ligand in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis . Additionally, its coordination properties make it valuable in the development of new materials with specific functionalities.
Comparison with Similar Compounds
N1,N2-Di(pyridin-4-yl)oxalamide can be compared to other pyridine-containing ligands used in MOFs. Similar compounds include N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and other pyridine-based ligands . The uniqueness of this compound lies in its specific coordination properties and the stability of the complexes it forms, making it a valuable compound in material science research.
Properties
IUPAC Name |
N,N'-dipyridin-4-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACTWJCVVXPCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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